molecular formula C17H21ClN2O B8515956 Isoquinoline,6-[(1-cyclopropyl-4-piperidinyl)oxy]-,hydrochloride

Isoquinoline,6-[(1-cyclopropyl-4-piperidinyl)oxy]-,hydrochloride

Cat. No. B8515956
M. Wt: 304.8 g/mol
InChI Key: JQPAUZBBDRAQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline,6-[(1-cyclopropyl-4-piperidinyl)oxy]-,hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2O and its molecular weight is 304.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoquinoline,6-[(1-cyclopropyl-4-piperidinyl)oxy]-,hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline,6-[(1-cyclopropyl-4-piperidinyl)oxy]-,hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Isoquinoline,6-[(1-cyclopropyl-4-piperidinyl)oxy]-,hydrochloride

Molecular Formula

C17H21ClN2O

Molecular Weight

304.8 g/mol

IUPAC Name

6-(1-cyclopropylpiperidin-4-yl)oxyisoquinoline;hydrochloride

InChI

InChI=1S/C17H20N2O.ClH/c1-4-17(11-13-5-8-18-12-14(1)13)20-16-6-9-19(10-7-16)15-2-3-15;/h1,4-5,8,11-12,15-16H,2-3,6-7,9-10H2;1H

InChI Key

JQPAUZBBDRAQPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)OC3=CC4=C(C=C3)C=NC=C4.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 mg (1.13 mmol) 6-(Piperidine-4-yloxy)-isoquinoline hydrochloride (124) are dissolved in 10 mL of methanol. 202 mg of triethylamine, molecular sieves 4A, 600 mg of glacial acetic acid, 871 mg of (1-Ethoxy-cyclopropyloxy)-trimethyl-silane and 101 mg of sodium cyanoborohydride are added successively and the reaction mixture is heated under reflux for 6 hours. The reaction mixture is cooled to room temperature, 6 mL of 2N sodium hydroxide are added and the reaction mixture is filtered. The filtrate is evaporated, the residue is taken up in dichloromethane, extracted with 2 N sodium hydroxide and brine, dried with sodium sulfate, evaporated to dryness and the crude material is purified by preparative HPLC. The product fractions are evaporated, the product is taken up in 2 N hydrochloric acid and lyophilized.
Name
6-(Piperidine-4-yloxy)-isoquinoline hydrochloride
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
871 mg
Type
reactant
Reaction Step Three
Quantity
101 mg
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
solvent
Reaction Step Three
Quantity
202 mg
Type
solvent
Reaction Step Three

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